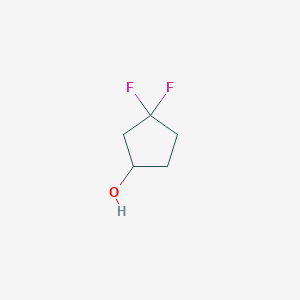

3,3-Difluorocyclopentanol

Description

Significance of Fluorinated Organic Molecules in Research

The introduction of fluorine into organic molecules, a process known as fluorination, is a pivotal strategy in modern chemistry. numberanalytics.com Fluorine's distinct properties, such as its high electronegativity and relatively small size, can dramatically alter a molecule's physical, chemical, and biological characteristics. numberanalytics.comtcichemicals.com This strategic modification can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. chimia.chresearchgate.net

Consequently, fluorinated compounds have become indispensable in various scientific fields. In medicinal chemistry, approximately 25% of small-molecule drugs contain fluorine, and this trend is growing. nih.gov The applications of fluorinated molecules also extend to materials science, where they are used to create advanced polymers, and liquid crystals with unique thermal and chemical resistance. smolecule.comnih.gov In agriculture, the inclusion of fluorine can boost the efficacy of crop protection agents. chimia.ch The profound impact of fluorination stems from its ability to modulate key molecular parameters, making it a critical tool in the development of new pharmaceuticals and materials. chimia.chresearchgate.net

The Role of Fluoroalcohols in Synthetic Strategies

Fluoroalcohols, a class of alcohols containing fluorine atoms, serve as more than just fluorinated end-products; they are also highly effective tools in synthetic organic chemistry. Their unique properties, such as strong hydrogen-bond donating ability and low nucleophilicity, allow them to act as unique solvents or promoters for a variety of chemical reactions. For instance, fluoroalcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can facilitate reactions such as C-H amination and Friedel-Crafts alkylations, often without the need for metal catalysts. researchgate.net

The development of synthetic methodologies has been significantly advanced by the use of fluoroalcohols. bohrium.com They are instrumental in creating stereoselective and efficient pathways to complex molecules. rsc.orgucsf.edu For example, their use in combination with triflic acid has enabled the direct arylation of halopurines in a metal-free approach. mdpi.com These strategies highlight the versatility of fluoroalcohols in enabling challenging transformations and constructing diverse heterocyclic compounds. mdpi.com

Overview of 3,3-Difluorocyclopentanol as a Versatile Building Block

This compound stands out as a particularly useful fluorinated building block. smolecule.com Its structure, featuring a cyclopentyl ring, a hydroxyl group for further functionalization, and a stable gem-difluoro group at the 3-position, offers a unique combination of features for synthetic chemists. smolecule.comguidechem.com The presence of the two fluorine atoms can influence the molecule's conformation and reactivity, providing a strategic advantage in designing new compounds. smolecule.com

Research has highlighted its potential in several areas. In medicinal chemistry, it is explored as a component for new drug candidates, with the aim of improving metabolic stability and bioavailability. smolecule.com In material science, it serves as a monomer for the synthesis of novel fluorinated polymers with desirable physical and chemical properties. smolecule.com The inherent chirality and the electronic influence of the fluorine atoms make this compound a promising starting material for developing new catalysts and biologically active compounds. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 883731-65-5 guidechem.com |

| Molecular Formula | C₅H₈F₂O smolecule.comguidechem.com |

| Molecular Weight | 122.115 g/mol smolecule.comguidechem.com |

| IUPAC Name | 3,3-difluorocyclopentan-1-ol smolecule.com |

| Canonical SMILES | C1CC(CC1O)(F)F guidechem.com |

| InChI Key | UXEMHKAZXAHULD-UHFFFAOYSA-N guidechem.com |

Table 2: Potential Research Applications of this compound

| Field of Research | Application | Reference |

|---|---|---|

| Medicinal Chemistry | Building block for synthesizing biologically active compounds with potentially enhanced metabolic stability. | smolecule.com |

| Material Science | Monomer for the development of new fluorinated polymers with unique thermal and chemical properties. | smolecule.com |

| Catalysis | Potential candidate for developing new and efficient catalysts due to the influence of fluorine atoms on molecular interactions. | smolecule.com |

| Agrochemicals | Its unique properties may be leveraged to enhance the efficacy of new agrochemical agents. | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorocyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c6-5(7)2-1-4(8)3-5/h4,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEMHKAZXAHULD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883731-65-5 | |

| Record name | 3,3-difluorocyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization of 3,3 Difluorocyclopentanol

Conversion to Carbamate (B1207046) and Urea (B33335) Derivatives via Fluoroalkyl Carbonates

The synthesis of carbamates and ureas is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. Fluoroalkyl carbonates, such as bis(2,2,2-trifluoroethyl) carbonate, have emerged as highly reactive and safer alternatives to traditional phosgene-based reagents for these transformations. acs.orgeurekalert.org These reagents react readily with alcohols and amines, driven by the high electrophilicity of the carbonate's carbonyl group and the excellent leaving group ability of the fluoroalkoxide. researchgate.net

For 3,3-Difluorocyclopentanol, the synthesis of a carbamate derivative can be achieved by direct reaction with a fluoroalkyl carbonate. The reaction proceeds via nucleophilic attack of the cyclopentanol's hydroxyl group onto the carbonate, followed by elimination of a fluoroalcohol molecule to yield an activated intermediate, a fluoroalkyl 3,3-difluorocyclopentyl carbonate. This intermediate can then be reacted with a primary or secondary amine to furnish the final carbamate product, releasing another molecule of fluoroalcohol.

To synthesize urea derivatives, a one-pot approach is often employed. This compound can first be converted in situ to the corresponding fluoroalkyl carbonate intermediate. Subsequent addition of a primary amine leads to the formation of a carbamate, which is then further reacted with a second amine to yield an unsymmetrical urea. acs.org The use of highly activated fluoroalkyl carbonates allows these reactions to proceed under mild conditions with high yields. eurekalert.org

Table 1: Plausible Carbamate and Urea Synthesis from this compound This interactive table showcases potential products from the reaction of this compound with fluoroalkyl carbonates and amines.

| Starting Material | Reagent 1 | Reagent 2 | Product Name | Product Structure |

|---|---|---|---|---|

| This compound | Bis(2,2,2-trifluoroethyl) carbonate | Benzylamine | Benzyl (3,3-difluorocyclopentyl)carbamate | (Structure would be displayed here) |

| This compound | Bis(2,2,2-trifluoroethyl) carbonate | Aniline | Phenyl (3,3-difluorocyclopentyl)carbamate | (Structure would be displayed here) |

Synthesis of Carboxylic Acid Derivatives from this compound

The conversion of this compound to a carboxylic acid derivative necessitates a multi-step synthetic sequence, typically beginning with the oxidation of the secondary alcohol. Standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, can be employed to convert this compound into its corresponding ketone, 3,3-difluorocyclopentanone (B1511078). nih.govacs.org

From the ketone, several pathways can be envisioned to introduce a carboxylic acid functionality. One common method is the Strecker amino acid synthesis, which involves reacting the ketone with an alkali metal cyanide (e.g., KCN) and ammonium (B1175870) chloride to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields a 1-amino-3,3-difluorocyclopentane-1-carboxylic acid. nih.gov

Alternatively, a Reformatsky reaction with an α-haloester (e.g., ethyl bromoacetate) and zinc metal would convert 3,3-difluorocyclopentanone into a β-hydroxy ester. Dehydration of this adduct followed by hydrogenation of the resulting alkene and hydrolysis of the ester would yield (3,3-difluorocyclopentyl)acetic acid. Another approach involves the formation of a cyanohydrin by reacting the ketone with trimethylsilyl (B98337) cyanide, followed by hydrolysis to an α-hydroxy acid.

Preparation of Amino Acid Derivatives via this compound Precursors

The synthesis of novel amino acids is crucial for the development of peptidomimetics and other biologically active molecules. This compound is a precursor for various fluorinated cyclic amino acid derivatives. nih.gov

A key transformation in this process is the stereospecific conversion of the hydroxyl group into an amino group. The Mitsunobu reaction is exceptionally well-suited for this purpose. chemistrysteps.comatlanchimpharma.com Treatment of this compound with triphenylphosphine (B44618) (PPh₃), a dialkyl azodicarboxylate (such as DEAD or DIAD), and a nitrogen nucleophile like hydrazoic acid (HN₃) or diphenylphosphoryl azide (B81097) (DPPA) results in the formation of an azide with inversion of stereochemistry at the carbinol center. nih.govresearchgate.net The resulting 3,3-difluoro-azidocyclopentane can then be readily reduced to the corresponding amine, for instance, by catalytic hydrogenation (H₂/Pd-C) or with Staudinger reaction conditions (PPh₃, H₂O).

Once the amino functionality is installed, a carboxylic acid group must be introduced. If not already accomplished via a Strecker-type synthesis on the ketone as described in section 3.2, other methods can be employed. For instance, if a different regioisomer is desired, the synthesis might start with a different precursor, but derivatization of the 3,3-difluorocyclopentyl amine scaffold is a viable strategy for creating a library of amino acid derivatives. google.comresearchgate.net

Functional Group Interconversions on the Cyclopentanol (B49286) Scaffold

The hydroxyl group of this compound is a versatile starting point for numerous functional group interconversions (FGIs), enabling access to a wide array of derivatives. These transformations are fundamental in multi-step organic synthesis.

Conversion to Halides: The alcohol can be converted to the corresponding alkyl halides. Reaction with thionyl chloride (SOCl₂) or oxalyl chloride provides 3,3-difluorochlorocyclopentane. Similarly, phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine can be used to synthesize 3,3-difluorobromocyclopentane. For the iodo-derivative, an Appel reaction (I₂, PPh₃, imidazole) is effective.

Formation of Sulfonate Esters: The hydroxyl group can be transformed into an excellent leaving group by converting it into a sulfonate ester. Reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding mesylate or tosylate. These activated intermediates are highly susceptible to nucleophilic substitution, often with inversion of configuration.

Synthesis of Azides: As mentioned previously, the Mitsunobu reaction provides a direct route to azides with stereochemical inversion. atlanchimpharma.com This is a powerful method for introducing a nitrogen-containing functional group that can be further transformed into an amine or participate in cycloaddition reactions.

Table 2: Key Functional Group Interconversions of this compound This interactive table summarizes common reagents for converting the hydroxyl group of this compound to other key functional groups.

| Target Functional Group | Reagent(s) | Product Name |

|---|---|---|

| Chloro | SOCl₂ or (COCl)₂ | 1-Chloro-3,3-difluorocyclopentane |

| Bromo | PBr₃ or CBr₄/PPh₃ | 1-Bromo-3,3-difluorocyclopentane |

| Iodo | I₂/PPh₃/Imidazole | 1-Iodo-3,3-difluorocyclopentane |

| O-Tosylate | TsCl/Pyridine | 3,3-Difluorocyclopentyl tosylate |

Exploitation of the Hydroxyl Group in Further Derivatization

Beyond the transformations already discussed, the hydroxyl group of this compound can be directly derivatized to form ethers and esters, which are themselves important classes of compounds.

Esterification: Esters can be readily formed through reaction with carboxylic acids or their derivatives. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic method. For more sensitive substrates, coupling with a carboxylic acid using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) is effective. Alternatively, reaction with highly reactive acyl chlorides or anhydrides in the presence of a base provides a rapid and high-yielding route to the corresponding esters. The Mitsunobu reaction with a carboxylic acid also yields esters with inversion of stereochemistry. chemistrysteps.comresearchgate.net

Etherification: The formation of ethers from this compound can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile can then be reacted with an alkyl halide or tosylate to form the desired ether. The electron-withdrawing nature of the gem-difluoro group may increase the acidity of the hydroxyl proton, potentially facilitating the deprotonation step.

These derivatizations highlight the utility of this compound as a versatile scaffold, where the hydroxyl group acts as a gateway to a broad spectrum of chemical diversity, further enhanced by the presence of the influential difluoromethylene unit.

Applications of 3,3 Difluorocyclopentanol in Advanced Organic Synthesis Research

Role as a Precursor in Fluorocarbocyclic Nucleoside Analog Synthesis

The introduction of fluorine atoms into nucleoside analogs can significantly alter their biological profiles. 3,3-Difluorocyclopentanol serves as a key starting material for a class of compounds known as fluorocarbocyclic nucleoside analogs, which are mimics of natural nucleosides where the furanose ring is replaced by a carbocyclic system.

Inspired by the antiviral properties of related compounds, researchers have synthesized 3'-fluoro derivatives of 5'-noraristeromycin. nih.gov The synthesis of these target compounds was achieved starting from a readily accessible cyclopentenol. nih.gov Although these specific derivatives were found to be inactive in a broad panel of viral assays, the research provided valuable insights into the structure-activity relationships of this class of molecules. nih.govresearchgate.net The findings guide future design strategies for geminal-difluoro analogs. nih.govresearchgate.net

The synthesis of analogs containing a difluorinated cyclopentane (B165970) ring, such as 4',4'-difluoro-4'-deoxy-5'-noraristeromycin, has shown promise. These compounds have demonstrated inhibitory activity against human cytomegalovirus and poxviruses (vaccinia and cowpox). nih.gov In contrast to synthetic routes where fluorination is a late-stage step, alternative strategies have been developed where a fluorinated cyclopentanol (B49286) is used as an early-stage precursor. nih.govnih.gov This approach allows for more flexibility in synthesizing a variety of analogs by condensing the fluorinated carbocyclic core with different heterocyclic bases. nih.gov

Interactive Data Table: Key Synthetic Intermediates and Reagents

| Compound/Reagent | Role in Synthesis | Reference |

| Cyclopentenol | Starting material for 3'-fluoro derivatives | nih.gov |

| Fluorinated Cyclopentanol | Precursor for 4'-fluoro derivative of 4'-deoxy-5'-noraristeromycin | nih.govnih.gov |

| 6-Chloropurine | Heterocyclic base for condensation | universiteitleiden.nl |

| Triflic anhydride (B1165640) (Tf2O) | Activates hydroxyl group for substitution | universiteitleiden.nl |

| Sodium azide (B81097) | Azide source for nucleophilic substitution | universiteitleiden.nl |

Contribution to the Synthesis of Complex Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical building blocks used in the manufacture of active pharmaceutical ingredients (APIs). evonik.compyglifesciences.com The use of specialized intermediates like this compound can streamline the synthesis of complex APIs, making the processes more efficient and cost-effective. pyglifesciences.com The unique structure of fluorinated compounds can be tailored to produce APIs with specific, desired characteristics. pyglifesciences.com Modern synthetic techniques are employed to develop these high-purity intermediates, which are crucial for producing safe and effective medications that comply with stringent regulatory standards. framochem.com

Utilization in the Construction of Biologically Relevant Frameworks

The cyclopentane ring is a common structural motif in many biologically active compounds. By incorporating a gem-difluoro group, as in this compound, chemists can create novel frameworks with altered conformational preferences and electronic properties. This modification can lead to enhanced binding affinity for biological targets and improved metabolic stability. The synthesis of various 4'-substituted 2',3'-dideoxynucleoside analogues highlights the efforts to create molecules with potential as anticancer and antiviral agents. taltech.ee The strategic placement of fluorine can influence the molecule's interaction with viral enzymes, such as reverse transcriptases, which are key targets in antiviral therapy. taltech.ee

Broader Utility in Advanced Material Precursor Synthesis

While the primary focus of this compound has been in medicinal chemistry, its properties also suggest potential applications in materials science. Fluorinated organic compounds are known for their unique characteristics, such as high thermal stability, chemical resistance, and low surface energy. These properties make them suitable for developing advanced materials, including specialized polymers and liquid crystals. The synthesis of fluorinated cyclopentane derivatives could lead to new materials with tailored optical, electronic, or surface properties for use in a variety of technological applications.

Stereochemical Aspects in 3,3 Difluorocyclopentanol Chemistry

Enantioselective and Diastereoselective Synthesis of 3,3-Difluorocyclopentanol Derivatives

The creation of single stereoisomers of this compound derivatives is paramount for their use in stereospecific applications. The primary precursor, 3,3-difluorocyclopentanone (B1511078), can be subjected to various asymmetric transformations to yield enantiomerically enriched products.

Enantioselective reduction of the carbonyl group is a direct and effective strategy. This can be accomplished through several methods:

Catalytic Asymmetric Hydrogenation: Chiral transition metal complexes, particularly those of ruthenium, rhodium, and iridium coordinated to chiral phosphine (B1218219) ligands like (S)-BINAP, are capable of hydrogenating the ketone with high levels of enantioselectivity.

Chiral Reducing Agents: Stoichiometric chiral reducing agents, such as the Corey-Bakshi-Shibata (CBS) reagent, can provide excellent enantiomeric excesses (ee) under mild reaction conditions.

Biocatalysis: Enzymes, such as ketoreductases or lipases from microorganisms like Candida antarctica, can offer exceptionally high enantioselectivity and operate under environmentally benign conditions. nih.gov

Diastereoselective approaches often involve the use of a chiral auxiliary, which is temporarily attached to the molecule to direct the stereochemical outcome of a reaction. Once the desired stereocenter is set, the auxiliary is removed. Furthermore, dynamic kinetic resolution (DKR) presents a sophisticated method to convert a racemic mixture entirely into one enantiomer by combining a stereoselective reaction with in-situ racemization of the slower-reacting enantiomer. nih.gov

Table 1: Hypothetical Enantioselective Reduction of 3,3-Difluorocyclopentanone This data is illustrative and based on analogous chemical transformations.

| Catalyst/Reagent | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| RuCl₂(PPh₃)₃ | (S)-BINAP | Methanol | 50 | >95 | >98 |

| CBS Reagent | (S)-Me-CBS | Toluene | -20 | ~90 | ~95 |

| Candida antarctica lipase (B570770) B | - | Isopropanol | 40 | >90 | >99 |

Chiral Building Blocks Derived from this compound

Enantiomerically pure forms of this compound are considered valuable chiral building blocks. wisdomlib.orgnih.gov These are molecules with defined stereochemistry that serve as starting materials for the synthesis of more complex, enantiomerically pure compounds, particularly in the pharmaceutical industry. enamine.net The incorporation of fluorine can significantly enhance the pharmacological profile of a drug molecule by improving its metabolic stability, lipophilicity, and binding affinity. beilstein-journals.orgacs.org

The hydroxyl group of this compound provides a handle for a wide array of chemical transformations. It can be oxidized to the ketone, converted into leaving groups for substitution reactions, or used to direct further reactions on the cyclopentane (B165970) ring. The rigid scaffold of the fluorinated cyclopentane ring, combined with the defined stereocenter, allows for the transfer of chirality to other parts of a target molecule during a synthetic sequence.

Table 2: Potential Chiral Derivatives from (R)- or (S)-3,3-Difluorocyclopentanol

| Derivative | Synthetic Transformation | Potential Application |

| (R)- or (S)-3,3-Difluorocyclopentanone | Oxidation (e.g., Swern, PCC) | Precursor for further stereoselective additions |

| (R)- or (S)-1-Azido-3,3-difluorocyclopentane | Mitsunobu reaction with hydrazoic acid | Introduction of a nitrogen-containing functional group |

| (R)- or (S)-3,3-Difluoro-1-iodocyclopentane | Appel reaction (I₂, PPh₃) | Substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira) |

| (R)- or (S)-3,3-Difluorocyclopentyl tosylate | Reaction with tosyl chloride | Activation of the hydroxyl group for nucleophilic substitution |

Influence of Fluorine on Stereochemical Control in Reactions

The geminal difluoro group at the C3 position exerts a powerful influence over the stereochemical course of reactions involving the cyclopentanol (B49286) ring. rsc.org This control arises from a combination of electronic, steric, and conformational effects.

Electronic Effects: The high electronegativity of the fluorine atoms creates a significant dipole and inductively withdraws electron density from the ring. This can influence the pKa of the hydroxyl group and the stability of charged intermediates. For example, any developing positive charge adjacent to the difluorinated carbon would be destabilized, potentially directing reactions away from that pathway.

Steric Effects: The C-F bond is longer and the van der Waals radius of fluorine is larger than that of hydrogen, leading to considerable steric hindrance on one face of the cyclopentane ring. This steric bulk can effectively block the approach of reagents from the syn-face, leading to high diastereoselectivity by favoring attack from the anti-face.

Conformational Effects: The presence of the C-F bonds can restrict the conformational flexibility of the five-membered ring, favoring a specific envelope or twist conformation. This conformational locking can pre-organize the molecule for a specific reaction trajectory, thereby enhancing stereochemical control in the transition state.

Table 3: Summary of Fluorine's Influence on Stereocontrol

| Effect | Description | Consequence for Stereocontrol |

| Inductive Effect | Strong electron-withdrawing nature of the two fluorine atoms. | Modifies the reactivity and stability of functional groups and reaction intermediates, thereby influencing the stereochemical pathway. |

| Steric Hindrance | The difluoromethyl group presents a sterically demanding face on the cyclopentane ring. | Directs incoming reagents to the less hindered face of the molecule, resulting in high diastereoselectivity. |

| Conformational Locking | The gem-difluoro group restricts free rotation and puckering of the cyclopentane ring. | Favors specific transition state geometries, leading to an enhancement of stereoselectivity in subsequent transformations. |

Analysis of Stereoisomeric Purity and Configuration

The precise determination of stereoisomeric purity (enantiomeric and diastereomeric excess) and the assignment of absolute configuration are critical. A suite of analytical techniques is available for these purposes.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) equipped with chiral stationary phases (CSPs) are the definitive methods for separating and quantifying stereoisomers. enamine.net Derivatization of the alcohol can often improve the resolution and sensitivity of the analysis. The relative peak areas in the resulting chromatogram provide a precise measure of the enantiomeric or diastereomeric ratio.

NMR Spectroscopy: While enantiomers are indistinguishable in a standard NMR experiment, the use of chiral solvating agents or chiral derivatizing agents, such as Mosher's acid, can induce diastereomeric environments, leading to separate signals for each enantiomer. enamine.net This allows for the determination of enantiomeric excess and can also be used to assign the absolute configuration. For diastereomers, standard ¹H and ¹³C NMR are usually sufficient to determine their ratio and relative stereochemistry based on differing chemical shifts and coupling constants.

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray analysis provides an unambiguous determination of the three-dimensional structure, including the absolute configuration.

Optical Rotation: Measurement of the specific rotation using a polarimeter is a classical method to assess the enantiomeric purity of a sample, provided that the rotation of the pure enantiomer is known. enamine.net

Table 4: Analytical Techniques for Stereoisomeric Analysis

| Technique | Application | Information Obtained |

| Chiral HPLC/GC | Separation and quantification of enantiomers and diastereomers. | Enantiomeric excess (ee), diastereomeric ratio (dr). |

| NMR Spectroscopy | Determination of relative and absolute configuration. | Diastereomeric purity, ee, and absolute configuration (often with chiral auxiliaries). |

| X-ray Crystallography | Unambiguous determination of three-dimensional structure. | Absolute configuration and solid-state conformation. |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Indication of enantiomeric purity; requires a known standard. |

Computational and Theoretical Studies of 3,3 Difluorocyclopentanol Systems

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are pivotal in determining the precise three-dimensional structure and conformational preferences of 3,3-difluorocyclopentanol. nrel.gov These calculations solve the Schrödinger equation for the molecule, providing detailed information about bond lengths, bond angles, and dihedral angles for its various conformers. github.io

The cyclopentane (B165970) ring in this compound is not planar and exists in puckered conformations, primarily the envelope and twist forms, to alleviate angle and torsional strain. The presence of the hydroxyl and geminal difluoro substituents significantly influences the relative energies of these conformers. Conformational analysis helps in identifying the most stable (lowest energy) conformations of the molecule. libretexts.orgutdallas.edu

For this compound, the two primary conformations of the cyclopentane ring are the envelope and the twist. The position of the substituents (OH and F) as either axial or equatorial in these conformations determines their relative stability. Quantum chemical calculations can predict the energy of each possible conformer.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Positions (C1-OH, C3-F,F) | Relative Energy (kcal/mol) |

| Envelope 1 | OH (axial) | 1.5 |

| Envelope 2 | OH (equatorial) | 0.0 (most stable) |

| Twist 1 | OH (pseudo-axial) | 0.8 |

| Twist 2 | OH (pseudo-equatorial) | 0.2 |

Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted cyclopentanes. Actual values would be derived from specific quantum chemical calculations.

The stability of these conformers is dictated by a balance of steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding. The gauche interactions between substituents and the torsional strain within the ring are key factors. lasalle.edu Newman projections are often used to visualize the torsional strain between adjacent carbon atoms. chemistrysteps.com

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry provides a powerful lens through which to study the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and its structure determines the activation energy and, consequently, the reaction rate. doi.org

For instance, in the oxidation of the hydroxyl group of this compound to the corresponding ketone, theoretical calculations can elucidate the step-by-step mechanism. This includes the approach of the oxidizing agent, the breaking of the C-H and O-H bonds, and the formation of the C=O double bond.

Table 2: Calculated Activation Energies for a Hypothetical Oxidation Reaction

| Reaction Step | Description | Activation Energy (kcal/mol) |

| Step 1 | Formation of a chromate (B82759) ester | 5.2 |

| Step 2 | Rate-determining C-H bond cleavage | 22.5 |

| Step 3 | Product release | -10.8 |

Note: This data is a hypothetical example for illustrative purposes. Actual values depend on the specific oxidant and reaction conditions.

These calculations can also predict the kinetic and thermodynamic favorability of different reaction pathways. nih.gov For reactions with multiple potential products, computational analysis of the transition state energies can predict the major product by identifying the pathway with the lowest activation barrier. nih.gov

Analysis of Electronic Effects of Geminal Difluorination on Reactivity

The presence of two fluorine atoms on the same carbon atom (a geminal difluoro group) has profound electronic effects on the this compound molecule. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). umons.ac.be This effect significantly influences the reactivity of the molecule.

The -I effect of the CF₂ group can:

Increase the acidity of the hydroxyl proton: By withdrawing electron density from the C-O bond, the O-H bond becomes more polarized and the proton is more easily abstracted by a base. nih.gov

Influence the nucleophilicity of the hydroxyl group: The electron-withdrawing nature of the fluorines can decrease the electron density on the oxygen atom, potentially reducing its nucleophilicity in certain reactions.

Affect the stability of carbocation intermediates: A carbocation adjacent to the CF₂ group would be destabilized due to the powerful inductive effect, making reactions proceeding through such intermediates less favorable.

Table 3: Calculated Mulliken Atomic Charges

| Atom | In Cyclopentanol (B49286) | In this compound |

| C1 (bearing OH) | -0.15 | -0.12 |

| O (of OH) | -0.75 | -0.72 |

| H (of OH) | +0.42 | +0.45 |

| C3 | -0.20 | +0.55 |

Note: This table presents illustrative data based on expected electronic effects. Actual values are obtained from quantum chemical calculations like those described in reference nrel.gov.

The interplay of these electronic effects can be complex, and computational studies are essential to unravel them. umons.ac.be For example, while the inductive effect is dominant, hyperconjugative effects can also play a role.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov While quantum chemical calculations are excellent for stationary points on the potential energy surface, MD simulations provide a "movie" of the molecule's motions at an atomic level. youtube.com

These simulations can be used to:

Explore conformational space: By simulating the molecule's movements over nanoseconds or longer, all accessible conformations and the transitions between them can be observed.

Study solvation effects: MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of how the solvent interacts with this compound and influences its conformation and reactivity.

Simulate interactions with other molecules: The binding of this compound to a receptor or enzyme can be modeled, providing insights into intermolecular interactions.

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. lammps.org For novel molecules like this compound, the development of accurate force field parameters can be a significant challenge and may require input from high-level quantum chemical calculations.

Emerging Research Avenues and Future Directions

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 3,3-Difluorocyclopentanol is a primary focus of ongoing research. Traditional methods for the introduction of fluorine atoms often rely on harsh reagents and conditions. Consequently, the development of novel and sustainable synthetic routes is crucial for expanding the accessibility and utility of this compound.

Current research efforts are geared towards enzymatic and biocatalytic approaches, which offer high selectivity and milder reaction conditions. While specific enzymatic routes for this compound are still in early stages of exploration, the broader success of biocatalysis in producing chiral alcohols and other fluorinated molecules suggests significant potential. smolecule.com The use of enzymes, such as alcohol dehydrogenases, could enable the stereoselective reduction of a corresponding difluorinated ketone precursor, providing access to enantiomerically pure forms of this compound.

Another promising avenue is the use of greener fluorinating agents. Research is moving away from hazardous reagents like sulfur tetrafluoride towards safer and more selective alternatives. smolecule.com The development of catalytic methods that utilize fluoride (B91410) salts or other mild fluorine sources is a key objective. These approaches aim to improve the atom economy and reduce the generation of hazardous waste, aligning with the principles of green chemistry.

| Synthetic Approach | Key Features | Potential Advantages |

| Enzymatic Biocatalysis | Use of isolated enzymes or whole-cell systems (e.g., alcohol dehydrogenases). | High stereoselectivity, mild reaction conditions, reduced environmental impact. |

| Catalytic Fluorination | Employment of transition-metal catalysts with milder fluorine sources (e.g., fluoride salts). | Improved atom economy, enhanced safety, potential for asymmetric synthesis. |

| Flow Chemistry Synthesis | Continuous reaction processing in microreactors. | Enhanced safety, improved reaction control, potential for scalability and automation. |

Exploration of New Chemical Transformations for Diverse Applications

The unique structural and electronic properties of this compound make it a versatile building block for the synthesis of a wide range of organic molecules. The hydroxyl group can be readily transformed into other functionalities, while the difluoromethylene group can influence the conformational preferences and biological activity of the resulting compounds.

One area of active exploration is the use of this compound in the synthesis of biologically active molecules. The incorporation of the gem-difluoroalkyl motif is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Research is underway to synthesize derivatives of this compound for potential applications in areas such as oncology and infectious diseases.

Furthermore, the cyclopentane (B165970) scaffold itself is a common feature in many natural products and pharmaceuticals. By using this compound as a starting material, chemists can access novel fluorinated analogues of these important molecules, potentially leading to compounds with improved therapeutic properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes into continuous flow and automated platforms represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. While the application of these technologies to the synthesis of this compound is still in its nascent stages, the potential benefits are substantial.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can be particularly advantageous for fluorination reactions, which are often highly exothermic and can be difficult to manage on a large scale. The smaller reaction volumes inherent in flow reactors also minimize the risks associated with handling hazardous reagents.

Automated synthesis platforms, which can perform multiple reaction steps in a programmed sequence, have the potential to accelerate the discovery and optimization of new synthetic routes to this compound and its derivatives. By combining automated synthesis with high-throughput screening, researchers can rapidly evaluate a wide range of reaction conditions and catalysts to identify the most efficient and sustainable processes.

Potential as a Scaffold for Complex Molecular Architecture Design

The rigid and well-defined three-dimensional structure of the cyclopentane ring in this compound makes it an attractive scaffold for the design and synthesis of complex molecular architectures. The gem-difluoro group can act as a conformational lock, restricting the flexibility of the ring and pre-organizing appended functional groups in a specific spatial arrangement.

This conformational control is highly valuable in the design of molecules that target specific biological receptors, where a precise three-dimensional shape is often required for optimal binding. By using this compound as a central building block, chemists can construct complex molecules with a high degree of stereochemical control.

For example, this compound could serve as a key starting material in the synthesis of complex natural product analogues. The introduction of fluorine atoms can provide valuable insights into the structure-activity relationships of these molecules and may lead to the development of new therapeutic agents with enhanced potency and selectivity.

Contribution to Green Chemistry Principles in Fluorine Chemistry

The development and application of this compound have the potential to make significant contributions to the advancement of green chemistry principles within the broader field of fluorine chemistry. By focusing on sustainable synthetic methods and the rational design of molecules with improved properties, researchers can minimize the environmental impact of fluorinated compounds.

The shift towards biocatalytic and catalytic synthetic routes for this compound directly addresses several key principles of green chemistry, including the use of renewable feedstocks (in the case of biocatalysis), the reduction of derivatives, and the use of catalysis over stoichiometric reagents. Furthermore, the development of more efficient syntheses improves atom economy and reduces waste generation.

| Green Chemistry Principle | Relevance to this compound Research |

| Prevention | Development of efficient synthetic routes to minimize waste. |

| Atom Economy | Catalytic methods to maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Use of greener fluorinating agents and milder reaction conditions. |

| Designing Safer Chemicals | Incorporation of the difluoro motif to enhance metabolic stability and reduce off-target effects. |

| Safer Solvents and Auxiliaries | Exploration of aqueous-based or solvent-free enzymatic reactions. |

| Design for Energy Efficiency | Development of reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Potential for biocatalytic routes utilizing renewable starting materials. |

| Reduce Derivatives | One-pot or tandem reactions to minimize protection/deprotection steps. |

| Catalysis | Emphasis on enzymatic and transition-metal catalysis over stoichiometric reagents. |

| Design for Degradation | Not a primary focus currently, but a potential future consideration in material science applications. |

| Real-time analysis for Pollution Prevention | Integration of in-line analytical techniques in flow chemistry setups. |

| Inherently Safer Chemistry for Accident Prevention | Use of less hazardous reagents and the controlled environment of flow reactors. |

Q & A

Q. What are the recommended synthetic pathways for 3,3-Difluorocyclopentanol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclopentanol fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Optimization requires careful control of temperature (−20°C to 0°C) to minimize side reactions (e.g., elimination). Reaction progress can be monitored via <sup>19</sup>F NMR to track fluorination efficiency. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is typically used for purification. Example Optimization Table:

| Fluorinating Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DAST | −20 | 62 | 95% |

| Deoxo-Fluor® | 0 | 78 | 98% |

| Reference: Adapted from fluorinated cyclobutane synthesis . |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and <sup>19</sup>F NMR to verify substituent positions. For example, the two equivalent fluorine atoms in this compound should produce a singlet in <sup>19</sup>F NMR. High-resolution mass spectrometry (HRMS) and IR spectroscopy (to confirm OH stretching at ~3200 cm<sup>−1</sup>) provide additional validation. Computational tools (e.g., Gaussian) can predict NMR shifts for comparison .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Disposal : Follow hazardous waste guidelines (e.g., incineration with scrubbing for fluorine byproducts).

Reference: Based on safety protocols for structurally related fluorinated alcohols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic environment. Analyze the LUMO (Lowest Unoccupied Molecular Orbital) to identify electrophilic sites. For example, fluorination at the 3-position may sterically hinder SN2 pathways, favoring SN1 mechanisms. Compare computed activation energies for different pathways to guide experimental design .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated cyclopentanols?

- Methodological Answer :

- Data Reconciliation : Compare assay conditions (e.g., cell lines, concentrations). For instance, discrepancies in IC50 values may arise from differences in membrane permeability due to fluorination.

- Meta-Analysis : Use tools like RevMan to aggregate data from PubChem and ChEMBL. Prioritize studies with standardized protocols (e.g., OECD guidelines).

Example Conflict Resolution: A 2023 study found that this compound’s antimicrobial activity varied by >50% across Gram-positive vs. Gram-negative bacteria due to efflux pump interactions .

Q. What are the regulatory considerations for using this compound in preclinical studies?

- Methodological Answer :

- Compliance : Ensure adherence to REACH (EU) and TSCA (US) regulations. The compound is not currently listed under EPA’s Toxic Substances Control Act but may require premanufacture notification (PMN) if scaled.

- Documentation : Maintain SDS sheets with GHS hazard classifications (e.g., H319: Causes serious eye irritation).

Reference: Derived from regulatory frameworks for analogous fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.